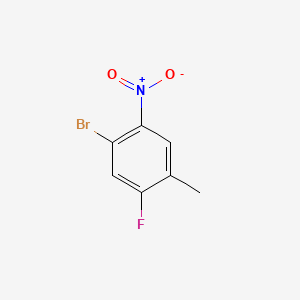![molecular formula C40H25N3 B578804 2-(9,9'-Espirobi[fluoren]-2-il)-4,6-difenil-1,3,5-triazina CAS No. 1207176-84-8](/img/structure/B578804.png)
2-(9,9'-Espirobi[fluoren]-2-il)-4,6-difenil-1,3,5-triazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine” is a chemical compound with the molecular formula C40H25N3 . It is also known by other names such as "2-(4,6-Diphenyl-1,3,5-triazin-2-yl)spiro-9,9’-bifluorene" .
Molecular Structure Analysis
The molecular structure of this compound consists of 40 carbon atoms, 25 hydrogen atoms, and 3 nitrogen atoms . The structure is complex, with multiple aromatic rings including a spirobi[9H-fluoren] group and a 1,3,5-triazine group .Aplicaciones Científicas De Investigación
Materiales Luminiscentes Polarizados Circularmente
Se diseñó una serie de derivados quirales de 9,9′-espirobi[fluoreno] (SBF) con unidades donadoras de difenilamino y aceptoras de ciano como una nueva familia de materiales luminiscentes polarizados circularmente . El enlace fenileno entre las unidades donadoras/aceptoras y el núcleo SBF tiene un gran impacto en sus propiedades fotofísicas . En particular, se encontró que el enlace fenileno induce un desplazamiento al rojo en sus bandas de emisión .
Compuestos Luminiscentes Sensibles al Solvente
Los derivados quirales de SBF obtenidos exhibieron luminiscencia polarizada circularmente dependiente del solvente debido a sus estructuras donadora-π-aceptora . Esta propiedad los hace útiles en el desarrollo de compuestos luminiscentes sensibles al solvente .
Celdas Solares Orgánicas
Se diseñaron, sintetizaron y caracterizaron aceptores de moléculas pequeñas no fullerénicas tridimensionales (3D) con diimidas de perileno unidas a imida (iPDI) en un núcleo de 9,9′-espirobi[9H-fluoreno] para su uso en celdas solares orgánicas . Esta aplicación es significativa en el campo de las energías renovables.
Sondas Fluorescentes
Debido a sus propiedades fotofísicas únicas, estos compuestos pueden usarse potencialmente como sondas fluorescentes en varios campos de investigación científica .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in the development of organic light-emitting diodes (oleds) .
Mode of Action
The compound, also known as 2,4-diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine, interacts with its targets through its unique molecular structure. The spirobifluorene moiety in the compound contributes to its high triplet energy and thermal stability . These properties make it suitable for designing materials for OLEDs .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in material science applications, particularly in the field of OLEDs . It’s known to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) properties .
Pharmacokinetics
As a material used in OLEDs, the compound doesn’t have traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its properties are more relevant to its performance in electronic devices .
Result of Action
The compound is known to emit blue light in OLEDs . It’s also used as a hole-blocking material in OLEDs, which helps to improve the efficiency of these devices .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place at room temperature to maintain its stability . Additionally, the compound’s luminescence properties can be affected by the solvent used .
Propiedades
IUPAC Name |
2,4-diphenyl-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H25N3/c1-3-13-26(14-4-1)37-41-38(27-15-5-2-6-16-27)43-39(42-37)28-23-24-32-31-19-9-12-22-35(31)40(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)40/h1-25H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMIMGRBLQBRNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate](/img/structure/B578725.png)
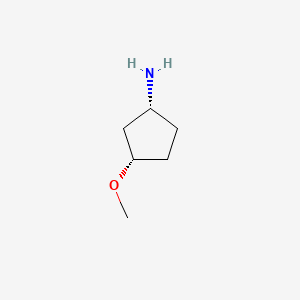
![6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B578728.png)
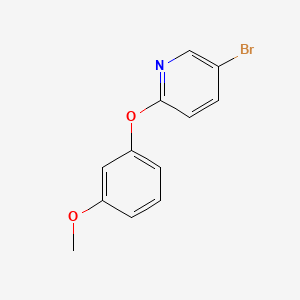
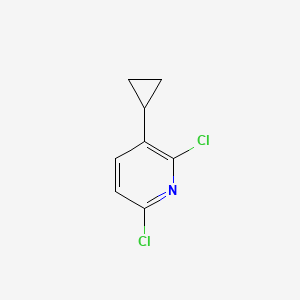
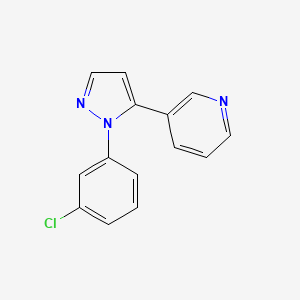

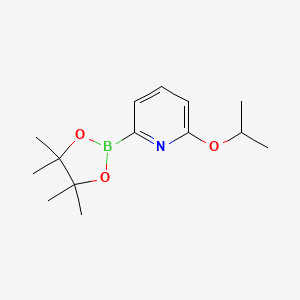
![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene](/img/no-structure.png)


